

C.I. 45170:1: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C.I. 45170:1, also known as Basic Red 1:1, is a synthetic dye belonging to the xanthene class. It is closely related to Rhodamine B (C.I. 45170) and Rhodamine 6G. These dyes are widely used in various industrial applications, including textiles, inks, and plastics. In the scientific and biomedical fields, their fluorescent properties have led to their use as staining agents in microscopy and as tracers in biological research. Given their potential for human exposure, a thorough understanding of their safety and toxicological profile is crucial for risk assessment and the development of safe handling and use protocols. This technical guide provides a comprehensive overview of the available safety and toxicity data for C.I. 45170:1 and its closely related analogues, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	3,6-Bis(ethylamino)-9-[2- (methoxycarbonyl)phenyl]-2,7- dimethylxanthylium chloride	N/A
C.I. Name	Basic Red 1:1	N/A
CAS Number	3068-39-1	N/A
Molecular Formula	C27H29CIN2O3	N/A
Molecular Weight	464.98 g/mol	N/A
Appearance	Red powder	N/A
Solubility	Soluble in water	N/A

Summary of Toxicological Data

The toxicological profile of C.I. 45170:1 and its analogues indicates potential for acute toxicity, eye damage, and skin sensitization. The primary mechanism of toxicity appears to be related to mitochondrial dysfunction and the induction of oxidative stress.

Acute Toxicity

The acute toxicity of C.I. 45170:1 and related compounds has been evaluated by oral and dermal routes.

Test	Species	Route	LD50/LC50	GHS Classification
Acute Oral Toxicity	Mouse	Oral	887 mg/kg (Rhodamine B)	Category 4: Harmful if swallowed
Acute Dermal Toxicity	Data not available	Dermal	Data not available	Not classified
Acute Inhalation Toxicity	Data not available	Inhalation	Data not available	Not classified

Irritation and Sensitization

Test	Species	Results	GHS Classification
Eye Irritation	Rabbit	Causes serious eye damage	Category 1: Causes serious eye damage
Skin Irritation	Data not available	May cause skin irritation in sensitive individuals	Not classified
Skin Sensitization	Guinea Pig	May cause an allergic skin reaction	Category 1: May cause an allergic skin reaction

Genotoxicity

In vitro and in vivo studies have been conducted to assess the genotoxic potential of related rhodamine dyes.

Assay Type	Test System	Metabolic Activation (S9)	Result
Ames Test	Salmonella typhimurium	With and without	Negative
Mouse Lymphoma Assay	L5178Y mouse lymphoma cells	Without	Positive
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With	Positive
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	With	Positive

Carcinogenicity

Long-term carcinogenicity studies have been conducted by the National Toxicology Program (NTP) on Rhodamine 6G.

Species	Route	Duration	Findings
Rat (F344/N)	Feed	2 years	Equivocal evidence of carcinogenic activity in male and female rats.
Mouse (B6C3F1)	Feed	2 years	No evidence of carcinogenic activity in male and female mice.

Reproductive and Developmental Toxicity

Species	Study Type	Findings
Rat	Two-generation (OECD 416, inferred)	Data not available for C.I. 45170:1. Studies on Rhodamine B suggest potential for reproductive toxicity.
Zebrafish	Reproductive toxicity	Rhodamine B exposure led to impaired fecundity and teratogenic effects in the F1 generation.

Experimental Protocols Acute Oral Toxicity (Adapted from OECD Guideline 401)

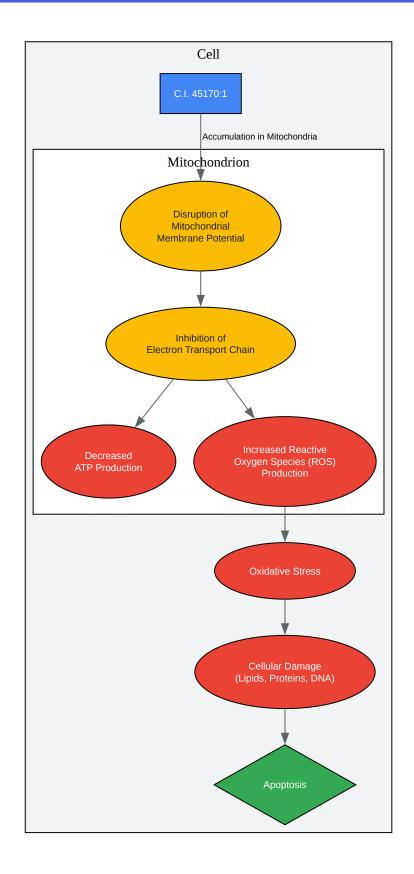
- Test Species: Rat (Sprague-Dawley strain).
- Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a brief fasting period before dosing.
- Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as distilled water or corn oil.

- Dose Administration: A single dose is administered by oral gavage.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

Eye Irritation (Adapted from Draize Test, OECD Guideline 405)

- Test Species: Albino rabbit.
- Procedure: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.
- Scoring: The severity of the ocular lesions is scored according to a standardized system.

Skin Sensitization (Adapted from Guinea Pig Maximization Test, OECD Guideline 406)


- · Test Species: Guinea pig.
- Induction Phase:
 - Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA).
 - Day 7: Topical application of the test substance to the same area.
- Challenge Phase:
 - Day 21: Topical application of the test substance to a naive site.
- Evaluation: The skin reactions at the challenge site are scored for erythema and edema 24 and 48 hours after patch removal.

Mechanism of Toxicity: Signaling Pathways

The primary mechanism of toxicity for C.I. 45170:1 and related rhodamine dyes involves the disruption of mitochondrial function and the subsequent induction of oxidative stress. As cationic lipophilic molecules, they readily accumulate in the mitochondria due to the negative mitochondrial membrane potential.

Click to download full resolution via product page

• To cite this document: BenchChem. [C.I. 45170:1: A Comprehensive Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360167#safety-and-toxicity-data-for-c-i-45170-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com